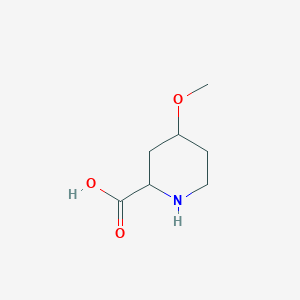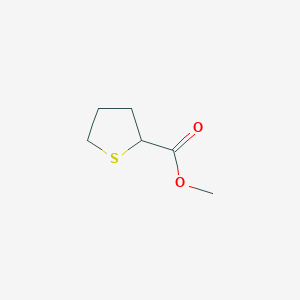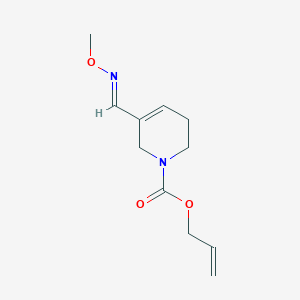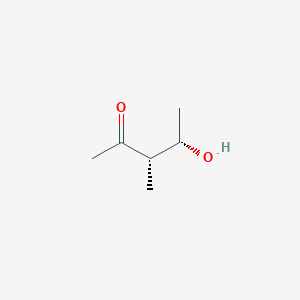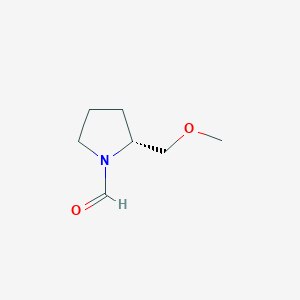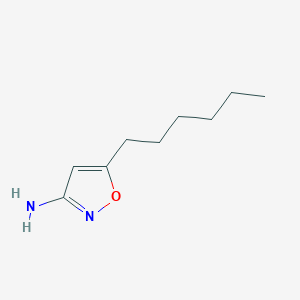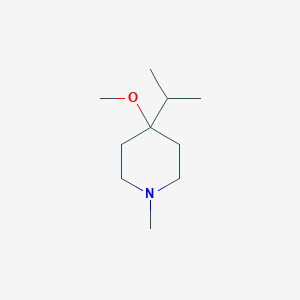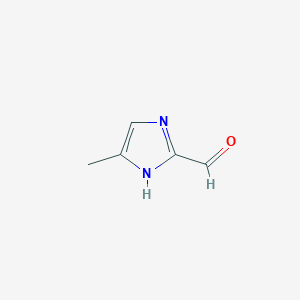
6-(2-(di-n-Propylamino)ethyl)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(di-n-Propylamino)ethyl)indole, commonly known as DPI, is a chemical compound that belongs to the indole family. It is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications.
Mecanismo De Acción
DPI exerts its effects through its interaction with various receptors in the body. It has been shown to bind to the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DPI has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, protein synthesis, and apoptosis.
Biochemical and Physiological Effects:
DPI has been shown to have various biochemical and physiological effects on the body. It has been shown to increase serotonin levels in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. DPI has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, DPI has been shown to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPI in lab experiments is its ability to selectively target specific receptors in the body. This allows for more precise and targeted research, which can lead to a better understanding of the mechanisms underlying various diseases and conditions. However, one of the main limitations of using DPI in lab experiments is its potential toxicity and side effects. Careful consideration must be taken when using DPI in lab experiments to ensure the safety of researchers and subjects.
Direcciones Futuras
There are several future directions for research on DPI. One area of research is the development of new and more efficient synthesis methods for DPI. Another area of research is the development of new applications for DPI in various fields such as cancer treatment, neuroprotection, and antidepressant therapy. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DPI on the body, which can lead to the development of new and more effective treatments for various diseases and conditions.
Conclusion:
In conclusion, DPI is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications. It has been studied for its potential use in cancer treatment, neuroprotection, and antidepressant therapy. DPI exerts its effects through its interaction with various receptors in the body, and it has been shown to have various biochemical and physiological effects. While there are advantages to using DPI in lab experiments, careful consideration must be taken to ensure the safety of researchers and subjects. There are several future directions for research on DPI, which can lead to the development of new and more effective treatments for various diseases and conditions.
Métodos De Síntesis
DPI can be synthesized using a variety of methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. The most commonly used method is the Fischer indole synthesis, which involves the reaction between an aldehyde or ketone and a primary amine in the presence of an acid catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
DPI has been widely used in scientific research due to its potential applications in various fields. It has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. DPI has also been studied for its potential use as an antidepressant, as it has been shown to increase serotonin levels in the brain. Additionally, DPI has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
122519-98-6 |
|---|---|
Nombre del producto |
6-(2-(di-n-Propylamino)ethyl)indole |
Fórmula molecular |
C16H24N2 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-6-yl)ethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C16H24N2/c1-3-10-18(11-4-2)12-8-14-5-6-15-7-9-17-16(15)13-14/h5-7,9,13,17H,3-4,8,10-12H2,1-2H3 |
Clave InChI |
TYZLFKJNZSZXST-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
SMILES canónico |
CCCN(CCC)CCC1=CC2=C(C=C1)C=CN2 |
Otros números CAS |
122519-98-6 |
Sinónimos |
6-(2-(di-n-propylamino)ethyl)indole 6-DNPAEI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




